![molecular formula C14H22N2O B8715203 6-[2-(dimethylamino)ethoxy]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B8715203.png)
6-[2-(dimethylamino)ethoxy]-1,2,3,4-tetrahydronaphthalen-1-amine
Overview
Description
6-[2-(dimethylamino)ethoxy]-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound with a complex structure that includes a dimethylamino group, an ethoxy group, and a tetrahydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(dimethylamino)ethoxy]-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multiple steps, starting with the preparation of the tetrahydronaphthalene ring This can be achieved through hydrogenation of naphthalene
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-[2-(dimethylamino)ethoxy]-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
6-[2-(dimethylamino)ethoxy]-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 6-[2-(dimethylamino)ethoxy]-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ethoxy group can enhance the compound’s solubility and bioavailability. The tetrahydronaphthalene ring provides structural stability and can interact with hydrophobic regions of target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(2-Dimethylaminoethoxy)ethanol: Shares the dimethylamino and ethoxy groups but lacks the tetrahydronaphthalene ring.
N,N-Dimethylaminoethanol: Contains the dimethylamino group but has a simpler structure without the ethoxy group and tetrahydronaphthalene ring.
Properties
Molecular Formula |
C14H22N2O |
|---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
6-[2-(dimethylamino)ethoxy]-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C14H22N2O/c1-16(2)8-9-17-12-6-7-13-11(10-12)4-3-5-14(13)15/h6-7,10,14H,3-5,8-9,15H2,1-2H3 |
InChI Key |
FUSVWMCWZZVJML-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=CC2=C(C=C1)C(CCC2)N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

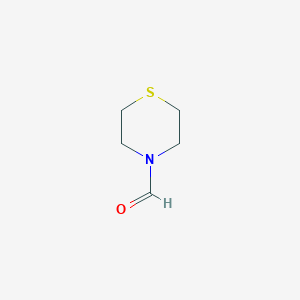
![3-((1-(4-Chlorophenyl)-1H-benzo[d]imidazol-2-yl)amino)propan-1-ol](/img/structure/B8715128.png)

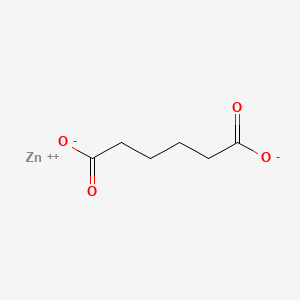
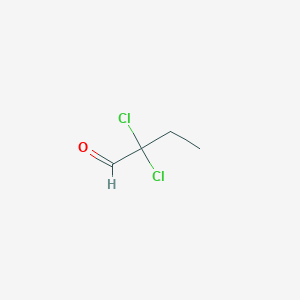
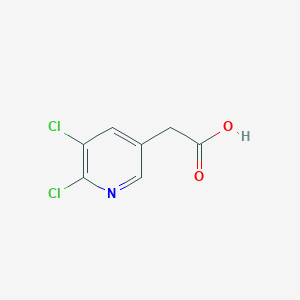


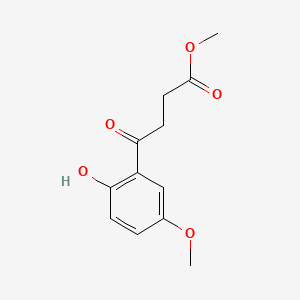


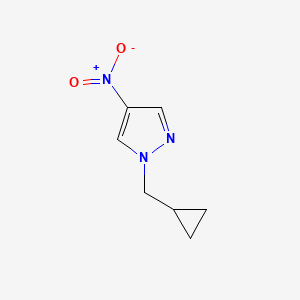
![N-[4-bromo-3-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B8715221.png)
![1-chloro-4-[(1E,3E)-4-phenylbuta-1,3-dien-1-yl]benzene](/img/structure/B8715222.png)
